molecular formula C7H4Cl2N2S B160564 2-Amino-4,5-dichlorobenzothiazole CAS No. 1849-71-4

2-Amino-4,5-dichlorobenzothiazole

Cat. No. B160564
Key on ui cas rn: 1849-71-4
M. Wt: 219.09 g/mol
InChI Key: GMOFXJZIUQGHTF-UHFFFAOYSA-N
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Patent
US05594145

Procedure details

33 g of 2-amino-4,5-dichlorobenzothiazole, 241 g of 30% hydrochloric acid and 33.9 g of water are introduced into a 750 ml pressure vessel at room temperature and subsequently heated to 50° C. After the mixture has been stirred for 30 minutes, 58.3 g of aqueous, 40% sodium nitrite solution are metered in at a uniform rate in the course of 3 hours at 50° C., with vigorous stirring. After metering in has ended, stirring is continued for 4 hours at 50° C. Excess nitrite is then removed by adding approximately 15 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 4 hours at 140°-150° C. (pressure approximately 6 bar). After the mixture has cooled to 20° C., the crystalline product is filtered off with suction, washed with water and dried at 60° C. to constant weight. 27.9 g of 4,5-dichlorobenzothiazol-2-one with a pure substance content of 97.2% are obtained (corresponding to 81.8% yield) with a DSC melting point of 229.1° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
241 g
Type
reactant
Reaction Step One
Name
Quantity
33.9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[C:5]=2[N:6]=1.Cl.N([O-])=[O:15].[Na+]>O>[Cl:12][C:7]1[C:5]2[NH:6][C:2](=[O:15])[S:3][C:4]=2[CH:10]=[CH:9][C:8]=1[Cl:11] |f:2.3|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=C(C=C2)Cl)Cl
Name
Quantity
241 g
Type
reactant
Smiles
Cl
Name
Quantity
33.9 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After the mixture has been stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in at a uniform rate in the course of 3 hours at 50° C., with vigorous stirring
Duration
3 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 4 hours at 50° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess nitrite is then removed
ADDITION
Type
ADDITION
Details
by adding approximately 15 g of 18% aqueous urea solution
CUSTOM
Type
CUSTOM
Details
The reaction vessel is subsequently sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 4 hours at 140°-150° C. (pressure approximately 6 bar)
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
the crystalline product is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC2=C1NC(S2)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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